[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride typically involves the reaction of 2-aminothiazole with triethylamine in the presence of hydrochloric acid . The reaction conditions often include:
Solvent: Dichloromethane or ethanol
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high purity and yield. The compound is often produced in high and ultra-high purity forms, suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiols or thioethers.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-methylthiazole
- 2-Amino-1,3-thiazole
- 4-Methyl-1,3-thiazole
Uniqueness
[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its triethylazanium group enhances its solubility and reactivity compared to other thiazole derivatives .
Eigenschaften
Molekularformel |
C10H21Cl2N3S |
---|---|
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
(2-amino-1,3-thiazol-4-yl)methyl-triethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C10H20N3S.2ClH/c1-4-13(5-2,6-3)7-9-8-14-10(11)12-9;;/h8H,4-7H2,1-3H3,(H2,11,12);2*1H/q+1;;/p-1 |
InChI-Schlüssel |
DMSABGSMZJOLNO-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CC1=CSC(=N1)N.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.